Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate hydrochloride Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909336-72-6
VCID: VC4819733
InChI: InChI=1S/C9H15F2NO2.ClH/c1-14-9(13)7-2-4-12(5-3-7)6-8(10)11;/h7-8H,2-6H2,1H3;1H
SMILES: COC(=O)C1CCN(CC1)CC(F)F.Cl
Molecular Formula: C9H16ClF2NO2
Molecular Weight: 243.68

Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate hydrochloride

CAS No.: 1909336-72-6

Cat. No.: VC4819733

Molecular Formula: C9H16ClF2NO2

Molecular Weight: 243.68

* For research use only. Not for human or veterinary use.

Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate hydrochloride - 1909336-72-6

Specification

CAS No. 1909336-72-6
Molecular Formula C9H16ClF2NO2
Molecular Weight 243.68
IUPAC Name methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H15F2NO2.ClH/c1-14-9(13)7-2-4-12(5-3-7)6-8(10)11;/h7-8H,2-6H2,1H3;1H
Standard InChI Key QVRISJCRINNSLW-UHFFFAOYSA-N
SMILES COC(=O)C1CCN(CC1)CC(F)F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

The compound’s molecular formula is C₉H₁₆ClF₂NO₂, with a molecular weight of 243.68 g/mol . Its IUPAC name, methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate hydrochloride, reflects the presence of:

  • A piperidine ring substituted at the 1-position with a 2,2-difluoroethyl group.

  • A methyl ester at the 4-position of the piperidine ring.

  • A hydrochloride salt counterion .

The inclusion of fluorine atoms significantly influences its electronic properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₆ClF₂NO₂
Molecular Weight243.68 g/mol
CAS Number1909336-72-6
IUPAC NameMethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate hydrochloride
Boiling PointNot reported
Density1.218±0.06 g/cm³ (analog data)
SolubilitySlightly soluble in water

Spectroscopic and Structural Data

  • SMILES Notation: COC(=O)C1CCN(CC(F)F)CC1.Cl

  • InChI Key: QVRISJCRINNSLW-UHFFFAOYSA-N .

  • X-ray Crystallography: No published data, but computational models suggest a chair conformation for the piperidine ring, stabilized by hydrogen bonding between the hydrochloride and carboxylate groups .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves alkylation of methyl piperidine-4-carboxylate with 2,2-difluoroethylating agents. A representative route includes:

  • Step 1: Reacting methyl piperidine-4-carboxylate with 1-bromo-2,2-difluoroethane in the presence of a base (e.g., K₂CO₃) to introduce the difluoroethyl group .

  • Step 2: Salt formation with hydrochloric acid to yield the hydrochloride .

Table 2: Optimized Synthesis Conditions

StepReagents/ConditionsYieldReference
1Methyl piperidine-4-carboxylate + 1-bromo-2,2-difluoroethane, K₂CO₃, MeOH, reflux74%
2HCl (gaseous), Et₂O, 0°C89%

Scalability and Challenges

  • Scalability: The reaction is amenable to multi-gram scales, though purification via column chromatography is required to remove unreacted starting materials .

  • Challenges: The difluoroethyl group’s electrophilicity may lead to side reactions (e.g., elimination), necessitating controlled stoichiometry and temperature .

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Sites

  • Nucleophilic Sites: The piperidine nitrogen and ester carbonyl oxygen.

  • Electrophilic Sites: The difluoroethyl carbon (susceptible to nucleophilic substitution) .

Biological Activities and Applications

Enzyme Inhibition

The compound exhibits moderate inhibition of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a target for antimalarial drug development (IC₅₀ = 175 nM) . Its difluoroethyl group enhances binding affinity by forming hydrophobic interactions with the enzyme’s active site .

Receptor Binding

Structural analogs demonstrate activity at G protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter regulation . For example, replacing the difluoroethyl group with a trifluoroethyl moiety improved dopamine D₂ receptor binding by 10-fold .

Table 3: Biological Activity Profile

TargetActivity (IC₅₀/EC₅₀)Model SystemReference
PfPI4K175 nMIn vitro
EZH2 (PRC2 complex)0.020 μM (analog data)Karpas-422
Dopamine D₂ receptor0.032 μM (analog data)HEK293 cells

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Antimalarials: Functionalized 1,5-naphthyridine derivatives .

  • Kinase Inhibitors: Orally bioavailable PKD inhibitors .

Chemical Biology Probes

Fluorine-18 labeled analogs are under investigation for positron emission tomography (PET) imaging of neuroreceptors .

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